Lactone Ring-Opening Isomer Ratio
During the synthesis of bromohexanoic acids via ring-opening of γ-caprolactone with HBr, the reaction yields a mixture of positional isomers. Quantitative analysis of this reaction demonstrates the relative formation ratio of 5-bromohexanoic acid versus its immediate positional analog, 4-bromohexanoic acid [1].
| Evidence Dimension | Isomeric product ratio after 18h reaction with HBr |
|---|---|
| Target Compound Data | 5-Bromohexanoic acid (Relative quantity: 3) |
| Comparator Or Baseline | 4-Bromohexanoic acid (Relative quantity: 1) |
| Quantified Difference | 3:1 ratio (5-bromohexanoic acid : 4-bromohexanoic acid) |
| Conditions | Ring-opening of γ-caprolactone with 48% HBr under reflux for 18 hours [1]. |
Why This Matters
This 3:1 ratio quantifies a significant thermodynamic or kinetic preference for the C5-bromo isomer under these conditions, providing a data-backed justification for selecting or optimizing a synthetic route toward 5-bromohexanoic acid over its C4 analog.
- [1] Formation of isomeric monohalo-n-alkanoic acids in the reactions of γ- and δ-n-alkanolactones with hydrogen halides. Canadian Journal of Chemistry, 1993, 71(6). View Source
